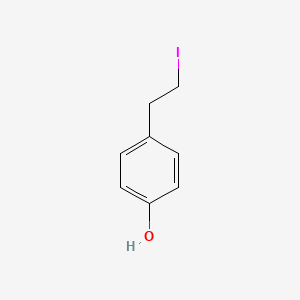

4-(2-Iodoethyl)phenol

Descripción

4-(2-Iodoethyl)phenol (IUPAC name: this compound) is an aromatic compound featuring a phenolic hydroxyl group and a 2-iodoethyl substituent on the benzene ring. Its molecular formula is C₈H₉IO, with an average molecular weight of 248.06 g/mol . The compound is synthesized via the reflux of 4-methoxyphenethyl alcohol with 47% hydriodic acid (HI), followed by deprotection to yield the phenol derivative . Key physical properties include a density of 1.632 g/cm³ and a boiling point of 221–222°C .

The iodine substituent confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and medicinal chemistry. For instance, it serves as a precursor for metal salen complexes used in medical technology and has been explored in prodrug systems for targeted cancer therapies .

Propiedades

Número CAS |

6631-69-2 |

|---|---|

Fórmula molecular |

C8H9IO |

Peso molecular |

248.06 g/mol |

Nombre IUPAC |

4-(2-iodoethyl)phenol |

InChI |

InChI=1S/C8H9IO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 |

Clave InChI |

OGMCDNXCHXQKHO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCI)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-Ethyl-2-iodophenol

- Structure : Differs in the position of the iodine and ethyl groups (iodine at position 2, ethyl at position 4).

- Properties : Molecular weight = 248.06 g/mol , with a ChemSpider ID of 13250344 .

- Reactivity: The ortho-iodine substitution may sterically hinder nucleophilic attacks compared to the para-substituted 4-(2-Iodoethyl)phenol.

4-[N,N-Bis(2-Iodoethyl)amino]phenol (ZD2767D)

- Structure: Contains a phenol core with a bis(2-iodoethyl)amino group.

- Applications : Used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) for cancer treatment. It induces apoptosis via bifunctional DNA alkylation, showing comparable efficacy to chlorambucil but with targeted activation .

- Advantage Over this compound: The dual iodoethyl groups enhance DNA cross-linking efficiency, improving antitumor potency.

Non-Phenolic Iodoethyl Derivatives

Phenethyl Iodide

Methyl 4-(2-Iodoethyl)benzoate

- Structure : Ester-functionalized derivative (methyl benzoate with a 2-iodoethyl group).

- Synthesis : Prepared via iodination of methyl 4-vinylbenzoate.

- Applications : Intermediate in synthesizing sulfhydryl-modified salicylaldehydes for metal-organic frameworks .

Heteroatom-Substituted Analogues

4-(2-Isothiocyanatoethyl)phenol

4-(2-Aminoethyl)phenol

- Structure: Substitutes iodine with an amino (-NH₂) group.

- Properties: Increased basicity and water solubility due to the amino group .

Comparative Physicochemical Properties

Key Research Findings

ZD2767D in ADEPT Therapy :

- Demonstrated 10-fold lower systemic toxicity than free drugs due to enzyme-targeted activation .

- Induces apoptosis in LoVo tumor cells at equitoxic concentrations comparable to chlorambucil .

This compound in Material Science: Serves as a precursor for sulfhydryl-functionalized salicylaldehydes, enabling the synthesis of metal salen complexes with applications in medical imaging .

Reactivity Trends :

- Iodoethyl derivatives exhibit higher electrophilicity than chloro- or bromoethyl analogues, enhancing their utility in alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.